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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012

Technical Support Center: YM-201636

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) regarding the off-target effects of YM-201636 on p110a and mTOR.

Frequently Asked Questions (FAQSs)
Q1: What is the primary target of YM-201636?

YM-201636 is a potent and selective inhibitor of PIKfyve, a lipid kinase that synthesizes
phosphatidylinositol 3,5-bisphosphate (Ptdins(3,5)P2).[1][2][3]

Q2: Does YM-201636 have known off-target effects on p110a?

Yes, YM-201636 has been shown to inhibit the p110a catalytic subunit of phosphoinositide 3-
kinase (PI13K) at higher concentrations than those required to inhibit PIKfyve.[2][3]

Q3: Does YM-201636 directly inhibit mMTOR?

Current evidence suggests that the effects of YM-201636 on the mTOR signaling pathway are
primarily indirect and a downstream consequence of its inhibition of p110a. While a structurally
related compound, PI-103, is a known mTOR inhibitor, extensive kinase screening data for a

direct interaction between YM-201636 and mTOR is not readily available in the public domain.
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Therefore, any observed modulation of mTOR activity in cellular assays should be interpreted
with caution and likely attributed to the inhibition of the upstream PI3K/p110a pathway.

Q4: What are the reported IC50 values for YM-201636 against PIKfyve and p110a?

The half-maximal inhibitory concentration (IC50) values for YM-201636 are summarized in the
table below.

Data Presentation

Table 1: In Vitro Inhibitory Activity of YM-201636

Target IC50 Reference(s)
PIKfyve 33nM [11[21[3]
p110a 3.3puM 2]

This table clearly illustrates the selectivity of YM-201636 for PIKfyve over p110a, with
approximately a 100-fold difference in potency.

Experimental Protocols
Protocol 1: In Vitro p110a Kinase Activity Assay

This protocol outlines a general procedure to determine the inhibitory effect of YM-201636 on
pl10a kinase activity, often measured by quantifying the amount of ADP produced.

Materials:

e Recombinant human p110a/p85a complex

o Phosphatidylinositol (PI) or a suitable substrate
e YM-201636

e ATP
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» Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCI2, 1 mM
EGTA, 0.03% CHAPS)

o ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
o 384-well white assay plates
Procedure:

o Compound Preparation: Prepare a serial dilution of YM-201636 in DMSO. Further dilute the
compound in kinase assay buffer to the desired final concentrations.

o Kinase Reaction Mixture: Prepare a master mix containing the p110a/p85a enzyme and the
lipid substrate in kinase assay buffer.

o Assay Plate Setup: Add the diluted YM-201636 or vehicle control (DMSO in assay buffer) to
the wells of the 384-well plate.

» Enzyme Addition: Add the kinase reaction mixture to each well.

« Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP
concentration should be at or near the Km for p110a.

 Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60
minutes), ensuring the reaction remains in the linear range.

o Detection: Stop the kinase reaction and measure the amount of ADP produced using the
ADP-GIlo™ Kinase Assay kit according to the manufacturer's instructions. This typically
involves adding a reagent to deplete unused ATP, followed by a second reagent to convert
ADP to ATP, which is then detected via a luciferase-based reaction.

o Data Analysis: Measure luminescence using a plate reader. The luminescent signal is
proportional to the amount of ADP produced and thus to the kinase activity. Calculate the
percent inhibition for each YM-201636 concentration relative to the vehicle control and
determine the IC50 value.

Protocol 2: In Vitro mTOR Kinase Activity Assay
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This protocol describes a general method to assess the direct inhibitory effect of YM-201636 on

MTOR kinase activity, which is often evaluated by measuring the phosphorylation of a

substrate.

Materials:

Active, purified mTOR complex (e.g., mTORC1)

Inactive substrate protein (e.g., recombinant 4E-BP1 or a peptide substrate)

YM-201636

ATP (radiolabeled [y-32P]ATP or non-radiolabeled for antibody-based detection)

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCI, 10 mM MgCl2)

Phospho-specific antibody for the substrate (if using non-radiolabeled ATP)

Detection reagents (e.g., scintillation counter for radiolabeled assays or secondary
antibodies and chemiluminescent substrate for Western blotting)

Procedure:

Compound Preparation: Prepare serial dilutions of YM-201636 in DMSO and then in kinase
assay buffer.

Reaction Setup: In a microcentrifuge tube or a well of an assay plate, combine the mTOR
enzyme, the substrate protein, and the diluted YM-201636 or vehicle control.

Initiate Reaction: Start the reaction by adding ATP.

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer (for Western
blot) or by spotting the reaction mixture onto a phosphocellulose membrane (for radiolabeled
assays).

Detection:
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o Radiolabeled Assay: Wash the phosphocellulose membrane to remove unincorporated [y-
32P]ATP and quantify the incorporated radioactivity using a scintillation counter.

o Non-Radiolabeled Assay (Western Blot): Separate the reaction products by SDS-PAGE,
transfer to a membrane, and probe with a phospho-specific antibody against the substrate.
Detect the signal using a chemiluminescent substrate and an imaging system.

o Data Analysis: Quantify the kinase activity for each YM-201636 concentration relative to the
vehicle control and calculate the IC50 value.

Mandatory Visualizations
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Caption: PI3K/Akt/mTOR signaling pathway and YM-201636 targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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